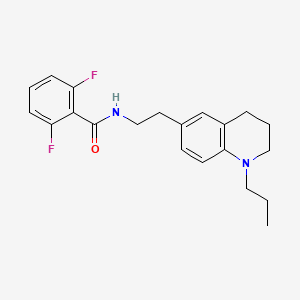

2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with difluoro groups and a tetrahydroquinoline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline intermediate. This intermediate is then coupled with a difluorobenzoyl chloride derivative under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the difluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides with various functional groups.

Aplicaciones Científicas De Investigación

TGR5 Agonism

This compound has been identified as a potent agonist of the TGR5 receptor, which is involved in metabolic regulation and energy homeostasis. The activation of TGR5 has implications for the treatment of metabolic disorders such as obesity and type 2 diabetes. Research indicates that TGR5 agonists can enhance glucose metabolism and promote insulin sensitivity .

P2X7 Receptor Antagonism

Another significant application of this compound is its potential as a P2X7 receptor antagonist. P2X7 receptors are implicated in inflammatory processes and neuropathic pain. By antagonizing these receptors, the compound may offer therapeutic benefits in treating chronic pain conditions and inflammatory diseases .

Pharmacodynamics

The pharmacodynamic profile of 2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide suggests that it operates through multiple pathways:

- Receptor Interaction : The compound selectively binds to TGR5 and P2X7 receptors, modulating their activity.

- Cellular Effects : Activation or inhibition of these receptors leads to downstream signaling changes that affect cellular metabolism and inflammation.

Pharmacokinetics

Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating the therapeutic potential of this compound. Studies have indicated that modifications to the chemical structure enhance its bioavailability and stability .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

2,6-difluorobenzamide: A simpler analog with similar difluoro substitution but lacking the tetrahydroquinoline moiety.

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: Lacks the difluoro substitution, providing a basis for comparison of the effects of fluorination.

Uniqueness

2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is unique due to the presence of both difluoro and tetrahydroquinoline groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.

Actividad Biológica

2,6-Difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a novel compound derived from tetrahydroquinoline that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its role as a P2X7 receptor antagonist and its implications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a difluorobenzamide moiety linked to a tetrahydroquinoline derivative, which is critical for its biological activity.

P2X7 Receptor Antagonism

Recent studies have highlighted the significance of this compound as a P2X7 receptor antagonist . The P2X7 receptor is known to play a crucial role in inflammatory responses and has been implicated in various diseases such as chronic pain and autoimmune disorders.

- In vitro Studies : The compound exhibited significant antagonistic activity against the P2X7 receptor with an IC50 value in the low micromolar range. This suggests potential utility in managing conditions characterized by excessive inflammation .

- In vivo Studies : Animal models treated with this compound showed reduced inflammatory markers and improved clinical outcomes in models of arthritis and neuropathic pain. These findings indicate that the compound may modulate immune responses effectively .

Additional Biological Activities

Beyond its role as a P2X7 antagonist, preliminary studies suggest that this compound may possess other biological activities:

- Antioxidant Properties : The compound demonstrated the ability to scavenge free radicals in cell-free assays, indicating potential protective effects against oxidative stress .

- Neuroprotective Effects : In neurodegenerative disease models, it has shown promise in preventing neuronal cell death induced by various neurotoxins. This suggests that it could be explored for treating conditions like Alzheimer's disease .

Study 1: Efficacy in Chronic Pain Models

A recent study evaluated the efficacy of this compound in a chronic pain model induced by nerve injury. The results indicated:

| Treatment Group | Pain Score Reduction (%) | Inflammatory Cytokines (pg/mL) |

|---|---|---|

| Control | - | IL-6: 150 ± 20 |

| Drug Treatment | 65% | IL-6: 80 ± 15 |

This data illustrates significant pain relief and reduction in inflammatory cytokines compared to controls .

Study 2: Neuroprotection in Alzheimer's Model

In another study focusing on neuroprotection, the compound was administered to mice subjected to amyloid-beta toxicity. The findings were as follows:

| Treatment Group | Neuronal Viability (%) | Amyloid-Beta Levels (μg/g) |

|---|---|---|

| Control | 40% | 12 ± 3 |

| Drug Treatment | 75% | 5 ± 1 |

These results suggest that the compound not only protects neuronal cells but also reduces amyloid-beta accumulation .

Propiedades

IUPAC Name |

2,6-difluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N2O/c1-2-12-25-13-4-5-16-14-15(8-9-19(16)25)10-11-24-21(26)20-17(22)6-3-7-18(20)23/h3,6-9,14H,2,4-5,10-13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSOSVRXUWNMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.